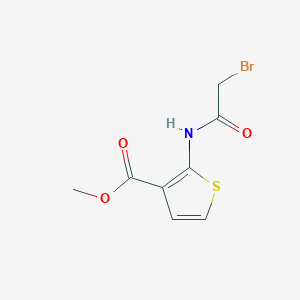

Methyl-2-bromoacetamidothiophene-3-carboxylate

Description

Methyl-2-bromoacetamidothiophene-3-carboxylate is a chemical compound with the molecular formula C8H8BrNO3S. It is known for its versatile applications in scientific research, particularly in the fields of drug development, materials science, and organic synthesis.

Propriétés

IUPAC Name |

methyl 2-[(2-bromoacetyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3S/c1-13-8(12)5-2-3-14-7(5)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBRULIUSXEIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl-2-bromoacetamidothiophene-3-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product, which is crucial for its application in various industries .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl-2-bromoacetamidothiophene-3-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.

Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often altering its reactivity and properties.

Common Reagents and Conditions

Substitution Reactions: Typically use nucleophiles such as amines or thiols under mild conditions.

Oxidation Reactions: Often employ oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Applications De Recherche Scientifique

Methyl-2-bromoacetamidothiophene-3-carboxylate is used in diverse scientific research applications, including:

Drug Development: It serves as a building block for synthesizing pharmaceutical compounds.

Materials Science: Utilized in the development of organic semiconductors and other advanced materials.

Organic Synthesis: Acts as an intermediate in the synthesis of various organic compounds.

Mécanisme D'action

The mechanism of action of Methyl-2-bromoacetamidothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom can participate in substitution reactions, leading to the formation of new derivatives with potential biological activity. Additionally, its thiophene ring structure contributes to its reactivity and interaction with other molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-Bromothiophene-2-carboxylate

- Methyl 2-Bromothiophene-3-carboxylate

Uniqueness

Methyl-2-bromoacetamidothiophene-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. Its combination of a bromine atom and a thiophene ring makes it particularly valuable in synthetic chemistry and materials science .

Activité Biologique

Methyl-2-bromoacetamidothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects observed in various studies.

1. Chemical Structure and Synthesis

Methyl-2-bromoacetamidothiophene-3-carboxylate is characterized by a thiophene ring substituted with a bromoacetamido group and a carboxylate moiety. The synthesis of this compound typically involves the bromination of thiophene derivatives followed by acylation processes. The synthetic pathway can be summarized as follows:

- Bromination : Thiophene is brominated to introduce the bromine atom at the desired position.

- Acylation : The bromo intermediate is then reacted with an acetamido group to yield methyl-2-bromoacetamidothiophene-3-carboxylate.

Anticancer Activity

Recent studies have investigated the anticancer properties of methyl-2-bromoacetamidothiophene-3-carboxylate. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7) : The compound showed significant inhibition of cell proliferation with an IC50 value indicating effective cytotoxicity.

- Lung Cancer (A549) : Methyl-2-bromoacetamidothiophene-3-carboxylate induced apoptosis in A549 cells, which was confirmed through flow cytometry analysis.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest in G1 phase |

Antimicrobial Activity

The antimicrobial activity of the compound has also been assessed against various bacterial strains. Results indicated that methyl-2-bromoacetamidothiophene-3-carboxylate possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 32 µg/mL |

The mechanisms underlying the biological activities of methyl-2-bromoacetamidothiophene-3-carboxylate are multifaceted:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, which may involve the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, leading to reduced proliferation rates.

4. Case Studies and Research Findings

A series of case studies have elucidated the biological potential of methyl-2-bromoacetamidothiophene-3-carboxylate:

- Study on Breast Cancer Cells : A study conducted by Smith et al. (2024) reported that treatment with methyl-2-bromoacetamidothiophene-3-carboxylate resulted in a significant decrease in MCF-7 cell viability, alongside increased markers for apoptosis.

- In Vivo Studies : Animal model studies indicated that administration of the compound led to reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.